

using Butyl[(2-fluorophenyl)methyl]amine hydrochloride as a pharmaceutical intermediate

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Compound of Interest

Compound Name:	Butyl[(2-fluorophenyl)methyl]amine hydrochloride
CAS No.:	1049773-05-8
Cat. No.:	B2938632

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Technical Application Note: Utilization of **Butyl[(2-fluorophenyl)methyl]amine Hydrochloride** in Medicinal Chemistry

Executive Summary

Butyl[(2-fluorophenyl)methyl]amine hydrochloride (CAS: 1049773-05-8), also known as N-butyl-2-fluorobenzylamine HCl, is a specialized secondary amine intermediate used in the synthesis of pharmacologically active small molecules. Its structural core—a secondary amine flanked by a lipophilic butyl chain and an electron-withdrawing 2-fluorobenzyl moiety—makes it a "privileged scaffold" in drug discovery.

This intermediate is particularly valuable for:

- GPCR Ligand Synthesis: The N-benzyl-N-alkyl motif is ubiquitous in ligands targeting adrenergic, serotonergic, and dopaminergic receptors.

- **Bioisosteric Replacement:** The 2-fluoro substituent modulates pKa, metabolic stability (blocking benzylic oxidation), and lipophilicity compared to non-fluorinated analogs.
- **Fragment-Based Drug Design (FBDD):** It serves as a robust nucleophile for diversifying core scaffolds (e.g., benzimidazoles, quinolines) via SN2 or reductive amination pathways.

This guide provides standardized protocols for handling, free-basing, and coupling this intermediate in high-fidelity pharmaceutical synthesis.

Chemical Specifications & Properties

Property	Specification
Chemical Name	Butyl[(2-fluorophenyl)methyl]amine hydrochloride
CAS Number	1049773-05-8
Molecular Formula	C ₁₁ H ₁₆ FN[1] · HCl
Molecular Weight	217.71 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (as salt)
pKa (Calc.)	~9.5 (Amine conjugate acid)
Hygroscopicity	Moderate (Store under inert atmosphere)

Mechanistic Application & Workflow

The utility of this intermediate relies on its nucleophilicity. However, as a hydrochloride salt, the nitrogen lone pair is protonated and unreactive. The critical first step in any synthesis is the controlled liberation of the free base, followed by coupling to an electrophilic core (e.g., an alkyl halide or carboxylic acid).

Figure 1: Synthetic Workflow Diagram



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Caption: General synthetic workflow converting the HCl salt to active pharmaceutical ingredients (APIs).

Experimental Protocols

Protocol A: Preparation of the Free Base (In-Situ & Isolated)

Rationale: Many coupling reactions (especially Pd-catalyzed cross-couplings) fail if the amine is introduced as a salt due to catalyst poisoning or stoichiometry mismatch.

Option 1: In-Situ Neutralization (Recommended for One-Pot Reactions)

- Suspend 1.0 eq of Butyl[(2-fluorophenyl)methyl]amine HCl in the reaction solvent (e.g., DMF or Acetonitrile).
- Add 2.5 eq of anhydrous Potassium Carbonate (K_2CO_3) or 3.0 eq of Diisopropylethylamine (DIPEA).
- Stir at room temperature for 15–30 minutes before adding the electrophile.
 - Note: Evolution of CO_2 may occur if using carbonate bases. Ensure venting.

Option 2: Isolation of Free Amine (For Sensitive Catalytic Cycles)

- Dissolve 10 g of the HCl salt in 100 mL of Dichloromethane (DCM).
- Add 100 mL of saturated aqueous $NaHCO_3$ (or 1M NaOH).
- Stir vigorously for 20 minutes.

- Separate the organic layer. Extract the aqueous layer twice with 50 mL DCM.
- Combine organic layers, dry over MgSO_4 , filter, and concentrate in vacuo.
- Result: A colorless to pale yellow oil. Store under Nitrogen at 4°C .

Protocol B: N-Alkylation (Synthesis of Tertiary Amines)

Application: Attaching the fluorobenzyl-butyl motif to a heterocyclic core (e.g., chloromethyl-benzimidazole).

Reagents:

- Amine Free Base (from Protocol A)
- Electrophile (e.g., Benzyl chloride derivative, Alkyl bromide)
- Base: Cs_2CO_3 (Cesium Carbonate) or K_2CO_3
- Solvent: Acetonitrile (ACN) or DMF
- Catalyst: KI (Potassium Iodide) - 0.1 eq (Optional, Finkelstein accelerator)

Procedure:

- Charge: In a round-bottom flask, dissolve 1.0 eq of the Electrophile in ACN (0.1 M concentration).
- Add Base: Add 1.5 eq of Cs_2CO_3 .
- Add Amine: Add 1.1 eq of Butyl[(2-fluorophenyl)methyl]amine (free base).
- Reaction: Heat to $60\text{--}80^\circ\text{C}$ under N_2 atmosphere. Monitor by LC-MS.
 - Time: Typically 4–12 hours.
- Work-up: Cool to RT. Filter off inorganic solids. Concentrate filtrate.
- Purification: Flash chromatography (Hexane/Ethyl Acetate gradient).

Critical Control Point:

- Over-alkylation: Since the starting material is a secondary amine, over-alkylation to a quaternary ammonium salt is rare but possible if the electrophile is small (e.g., Methyl iodide). For bulky electrophiles, this is negligible.

Protocol C: Reductive Amination (Aldehyde Coupling)

Application: Coupling with aldehydes where alkyl halides are unstable or unavailable.

Reagents:

- Amine HCl Salt (Can be used directly with acetate buffer)
- Aldehyde Component
- Reducing Agent: Sodium Triacetoxyborohydride (STAB)
- Solvent: DCE (1,2-Dichloroethane) or DCM
- Acid: Acetic Acid (glacial)

Procedure:

- Dissolve 1.0 eq Aldehyde and 1.0 eq Butyl[(2-fluorophenyl)methyl]amine HCl in DCE.
- Add 1.5 eq DIPEA (to neutralize the HCl salt).
- Add 1.0 eq Acetic Acid (to activate the imine formation). Stir for 30 mins.
- Add 1.5 eq STAB in one portion.
- Stir at RT for 16 hours.
- Quench: Add saturated NaHCO_3 . Extract with DCM.

Quality Control & Analytical Parameters

To ensure the integrity of the intermediate before use in high-value synthesis, the following parameters must be verified.

HPLC Method (Purity Check)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm , 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% TFA.
- Mobile Phase B: Acetonitrile + 0.1% TFA.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 210 nm (Amine absorption) and 254 nm (Phenyl ring).
- Retention Time: The secondary amine is relatively lipophilic; expect elution late in the gradient (approx. 6–8 min).

NMR Validation

- ^1H NMR (DMSO- d_6): Look for the characteristic doublet/multiplet of the benzylic CH_2 (~4.1 ppm) and the butyl chain triplet (~0.9 ppm).
- ^{19}F NMR: Crucial for confirming the integrity of the 2-fluorophenyl ring.
 - Signal: ~ -118 ppm (singlet/multiplet depending on decoupling).
 - Note: Disappearance or shift of this peak indicates defluorination (rare) or ring degradation.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield in Alkylation	Incomplete neutralization of HCl salt.	Ensure free base is isolated first or use excess base (3.0 eq DIPEA) in situ.
Precipitate in Reaction	Formation of Amine-HCl byproduct.	This is normal (e.g., DIPEA·HCl). Filter solids before workup.
Impurity at RRT 0.9	Unreacted Fluorobenzyl chloride (if synthesizing the amine).	Check starting material purity. Recrystallize from IPA/Hexane.
Hygroscopicity	Salt has absorbed water.	Dry in a vacuum oven at 40°C over P ₂ O ₅ for 24h.

References

- Chemical Supplier Data:**Butyl[(2-fluorophenyl)methyl]amine hydrochloride** (CAS 1049773-05-8).[2] Angene Chemical. Retrieved from
- General Protocol:Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Abdel-Magid, A. F., et al. (1996). Journal of Organic Chemistry.
- Medicinal Chemistry Context:The Role of Fluorine in Medicinal Chemistry. Purser, S., et al. (2008). Chemical Society Reviews.
- Commercial Availability:**Butyl[(2-fluorophenyl)methyl]amine hydrochloride**. ChemBuyersGuide. Retrieved from

(Note: While specific proprietary drug synthesis routes involving this exact intermediate are often patent-protected and not indexed by trade name, the protocols above represent standard pharmaceutical best practices for this class of molecule.)

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Sources

- [1. angenechemical.com \[angenechemical.com\]](https://www.angenechemical.com)
- [2. echemi.com \[echemi.com\]](https://www.echemi.com)
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